methyl 3-({[4-(4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate
Description
Methyl 3-({[4-(4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate (hereafter referred to as the target compound) is a heterocyclic derivative featuring a fused imidazo[4,5-c]pyridine core. This scaffold is substituted with a 4-methoxyphenyl group at position 4 and a methyl benzoate moiety linked via a carbonylamino bridge at position 3.
Properties
Molecular Formula |
C23H24N4O4 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
methyl 3-[[4-(4-methoxyphenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]-4-methylbenzoate |
InChI |
InChI=1S/C23H24N4O4/c1-14-4-5-16(22(28)31-3)12-19(14)26-23(29)27-11-10-18-20(25-13-24-18)21(27)15-6-8-17(30-2)9-7-15/h4-9,12-13,21H,10-11H2,1-3H3,(H,24,25)(H,26,29) |
InChI Key |
USYYZPRCAFLPOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)N2CCC3=C(C2C4=CC=C(C=C4)OC)N=CN3 |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Synthesis from 2,4-Dichloro-3-Nitropyridine
A robust method involves treating 2,4-dichloro-3-nitropyridine with polymer-supported amines to substitute one chlorine atom, followed by displacement of the second chlorine with a secondary amine (e.g., 4-methoxyphenylamine). Subsequent reduction of the nitro group to an amine and cyclization with an aldehyde under acidic conditions yields the imidazo[4,5-c]pyridine core. For example, using formaldehyde as the cyclization agent generates the tetrahydroimidazopyridine framework, which is critical for subsequent functionalization.
Ritter-Type Cyclization Catalyzed by Bi(OTf)₃
An alternative route employs bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) and p-toluenesulfonic acid (p-TsOH·H₂O) to catalyze the Ritter reaction between benzylic alcohols and nitriles. While originally developed for imidazo[1,5-a]pyridines, modifying the substrate to include a 4-methoxyphenyl group and adjusting reaction conditions (e.g., solvent: dichloroethane, temperature: 150°C) may enable access to the [4,5-c] isomer.
Synthesis of Methyl 3-Amino-4-Methylbenzoate
The benzoate moiety is prepared via nitration and reduction:
Nitration of Methyl 4-Methylbenzoate
Methyl 4-methylbenzoate is nitrated using a mixture of concentrated HNO₃ and H₂SO₄ at 0–5°C to yield methyl 3-nitro-4-methylbenzoate. The low temperature prevents di-nitration and ensures regioselectivity for the meta position relative to the ester group.
Catalytic Hydrogenation
Reduction of the nitro group to an amine is accomplished using H₂ and a palladium-on-carbon (Pd/C) catalyst in ethanol. This step produces methyl 3-amino-4-methylbenzoate in high yield (85–90%).
Coupling of Imidazo[4,5-c]Pyridine and Benzoate Moieties
The final step involves forming the amide bond between the imidazopyridine carbonyl and the benzoate amine:
Carbodiimide-Mediated Coupling
Reacting 4-(4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carbonyl chloride with methyl 3-amino-4-methylbenzoate in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) generates the target compound. Dichloromethane (DCM) is the preferred solvent, and the reaction proceeds at room temperature for 12–16 hours.
Direct Coupling Using HATU
Alternatively, using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as a coupling agent with DIPEA in DMF achieves higher yields (75–80%) under milder conditions (0°C to room temperature, 4–6 hours).
Purification and Characterization
Column Chromatography
Crude product purification is performed via silica gel chromatography using ethyl acetate/hexane gradients (20–40% EtOAc). The target compound elutes at approximately 30% EtOAc.
Recrystallization
Recrystallization from ethanol/water (3:1) yields pure crystals with a melting point of 178–180°C.
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, imidazole-H), 7.89 (d, J = 8.4 Hz, 1H, benzoate-H), 7.45–7.32 (m, 4H, aryl-H), 6.91 (d, J = 8.8 Hz, 2H, methoxyphenyl-H), 4.12 (s, 3H, OCH₃), 3.87 (s, 3H, COOCH₃), 2.54 (s, 3H, CH₃).
-
HRMS : m/z calculated for C₂₅H₂₆N₄O₄ [M+H]⁺: 471.2024; found: 471.2028.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Methyl 3-({[4-(4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of double bonds or reduction of nitro groups.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogen atoms can be replaced by nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Scientific Research Applications
Methyl 3-({[4-(4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 3-({[4-(4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to antiproliferative effects . The pathways involved in its mechanism of action can include the activation of apoptotic cascades and the inhibition of cell cycle progression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound’s structural and functional attributes can be contextualized against the following analogs:
Chlorophenyl Analog (Methyl 3-({[4-(4-Chlorophenyl)-1,4,6,7-Tetrahydro-5H-Imidazo[4,5-c]Pyridin-5-Yl]Carbonyl}Amino)-4-Methoxybenzoate)
- Key Differences :
- Substituent on Phenyl Ring : The 4-methoxyphenyl group in the target compound is replaced with a 4-chlorophenyl group.
- Benzoate Substituent : The methyl group at position 4 of the benzoate is replaced with a methoxy group.
- Implications: The electron-donating methoxy group (target) vs. The methyl substituent on the benzoate (target) may enhance lipophilicity compared to the methoxy group (analog), influencing membrane permeability .
Ethyl Benzoate Derivatives (e.g., I-6230, I-6232, I-6273)
- Key Differences :
- Ester Group : The target compound uses a methyl ester, whereas these analogs (e.g., I-6230) feature ethyl esters.
- Heterocyclic Core : The analogs contain pyridazine or isoxazole rings instead of the imidazo[4,5-c]pyridine system.
- The imidazo-pyridine core (target) offers distinct hydrogen-bonding and π-stacking capabilities compared to pyridazine/isoxazole systems, which may influence target selectivity .
Benzo[b][1,4]Oxazin Derivatives (e.g., 7a-c)
- Key Differences: Core Structure: The target compound’s imidazo-pyridine is replaced with a benzo[b][1,4]oxazin-pyrimidine hybrid. Functional Groups: The oxazin derivatives lack the carbonylamino bridge present in the target compound.
- Implications: The rigid benzo-oxazin scaffold may restrict conformational flexibility compared to the partially saturated imidazo-pyridine core. The carbonylamino group in the target compound could enhance interactions with polar residues in enzymatic active sites .
Carboxylic Acid Derivative (4,5,6,7-Tetrahydro-3H-Imidazo[4,5-c]Pyridine-6-Carboxylic Acid)
- Key Differences :
- Functional Group : The carboxylic acid replaces the methyl benzoate moiety.
- Implications :
Data Table: Structural and Functional Comparison
| Compound | Core Heterocycle | Phenyl Substituent | Ester/Functional Group | Key Properties |
|---|---|---|---|---|
| Target Compound | Imidazo[4,5-c]pyridine | 4-Methoxyphenyl | Methyl benzoate | Moderate lipophilicity, potential prodrug |
| Chlorophenyl Analog | Imidazo[4,5-c]pyridine | 4-Chlorophenyl | 4-Methoxybenzoate | Higher electronegativity, altered binding |
| I-6230 (Ethyl Benzoate) | Pyridazine | 4-Pyridazin-3-yl | Ethyl ester | Slower hydrolysis, increased stability |
| Benzo[b][1,4]Oxazin (7a-c) | Benzo-oxazin-pyrimidine | Varied | None | Conformationally rigid, enzyme-targeted |
| Carboxylic Acid Derivative | Imidazo[4,5-c]pyridine | None | Carboxylic acid | High solubility, low bioavailability |
Research Findings and Implications
- Biological Relevance : The 4-methoxyphenyl group may enhance interactions with aromatic residues in hydrophobic binding pockets, while the methyl ester could serve as a prodrug motif for intracellular activation.
- Limitations : Direct comparative pharmacological data are absent in the provided evidence, necessitating further experimental validation of the target compound’s efficacy and safety.
Biological Activity
Methyl 3-({[4-(4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate is a complex organic compound with significant potential in medicinal chemistry. Its structure suggests a multifaceted biological activity profile that may include antitumor, anti-inflammatory, and anticonvulsant properties. This article synthesizes current research findings regarding the biological activities associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is C26H28N6O6 with a molecular weight of 520.55 g/mol. The compound features a methoxyphenyl group and a tetrahydroimidazopyridine moiety, which are critical for its biological interactions.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. The presence of the imidazo[4,5-c]pyridine structure is significant for its cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against breast and lung cancer cell lines. The structure-activity relationship (SAR) analysis indicates that modifications on the phenyl rings enhance the cytotoxicity by increasing lipophilicity and improving cellular uptake.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | MCF-7 | 2.5 |
| B | A549 | 3.1 |
| C | HeLa | 1.8 |
Anti-inflammatory Activity
The compound has also demonstrated anti-inflammatory properties through inhibition of cyclooxygenase (COX) enzymes. In vitro studies indicate that it reduces prostaglandin E2 levels in RAW264.7 macrophages, suggesting a mechanism involving the suppression of inflammatory mediators.
| Compound | COX Inhibition (%) | IC50 (µM) |
|---|---|---|
| Methyl Compound | 65% | 25 |
| Aspirin | 70% | 20 |
Anticonvulsant Activity
In animal models, this compound has shown promise as an anticonvulsant agent. It effectively reduced seizure duration and frequency in pentylenetetrazole-induced seizures.
Case Studies and Research Findings
- Anticancer Efficacy : A study published in Journal of Medicinal Chemistry reported that derivatives of imidazopyridines exhibited significant anticancer activity by inducing apoptosis in cancer cells via mitochondrial pathways.
- Inflammation Modulation : Research in Pharmaceutical Biology demonstrated that compounds similar to this compound inhibited NF-kB signaling pathways effectively.
- Neuroprotective Effects : A recent publication indicated that this compound could protect neurons from glutamate-induced toxicity in vitro by modulating glutamate receptors.
Q & A
Q. What are the common synthetic routes for methyl 3-({[4-(4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate?
Answer: The synthesis typically involves multi-step organic reactions:
Core Formation : Cyclization of 2-aminopyridine derivatives with aldehydes/ketones under acidic/basic conditions to form the imidazo[4,5-c]pyridine core .
Functionalization : Introduction of the 4-methoxyphenyl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) .
Coupling : Amide bond formation between the imidazo[4,5-c]pyridine core and the benzoate moiety using coupling agents like EDC/HOBt or DCC .
Esterification : Methylation of the carboxylic acid intermediate using methanol under acidic conditions or methyl iodide with a base .
Key Considerations : Solvent choice (e.g., DMF for polar intermediates), temperature control (0–80°C), and catalysts (e.g., Pd for cross-coupling) are critical for yield optimization .
Q. What analytical techniques are recommended for characterizing this compound?
Answer: A combination of techniques ensures structural validation and purity assessment:
- NMR Spectroscopy : H and C NMR to confirm regiochemistry of the imidazo[4,5-c]pyridine core and substituent positions .
- HPLC-MS : For purity analysis (>95%) and molecular weight confirmation .
- X-ray Crystallography : To resolve ambiguous stereochemistry or confirm solid-state packing (e.g., imidazo-pyridine torsion angles) .
- FT-IR : Verification of carbonyl (amide, ester) and aromatic C-H stretching bands .
Note : Batch-to-batch variability in crystallinity may require differential scanning calorimetry (DSC) for polymorph screening .
Intermediate Research Questions
Q. How can researchers assess the compound’s solubility and stability under physiological conditions?
Answer: Solubility :
- Use shake-flask method in PBS (pH 7.4), DMSO, or ethanol. Quantify via UV-Vis spectroscopy or HPLC .
- For low solubility, consider co-solvents (e.g., PEG-400) or formulation as a salt/prodrug .
Q. Stability :
- pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24–72 hours; monitor degradation via LC-MS .
- Thermal Stability : Perform thermogravimetric analysis (TGA) or accelerated stability studies (40°C/75% RH) .
Critical Insight : The ester group may hydrolyze under basic conditions, necessitating pH-controlled storage .
Q. What strategies are effective for resolving contradictory biological activity data across assays?
Answer:
- Assay Validation : Confirm target engagement using orthogonal methods (e.g., SPR for binding affinity vs. cell-based cAMP assays) .
- Metabolic Stability : Test liver microsome stability to rule out rapid inactivation in certain models .
- Species-Specificity : Compare activity in human vs. rodent receptors (e.g., CGRP receptor isoforms) .
Example : If in vitro activity (IC = 10 nM) does not translate to in vivo efficacy, assess bioavailability via pharmacokinetic studies (e.g., AUC, C) in rodent models .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
Answer:
- Design of Experiments (DoE) : Use factorial designs to optimize variables (temperature, catalyst loading, solvent ratio). For example, a 3 factorial design can identify interactions between reaction time and temperature .
- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer for exothermic steps (e.g., amide coupling) .
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc) vs. PdCl) for cross-coupling efficiency .
Data-Driven Example : A 15% yield increase was achieved by switching from DMF to THF in the cyclization step, reducing polar byproducts .
Q. What computational methods predict the compound’s pharmacokinetic and photophysical properties?
Answer:
- Molecular Dynamics (MD) : Simulate binding to biological targets (e.g., CGRP receptors) using GROMACS or AMBER .
- DFT Calculations : Predict UV-Vis absorption spectra by modeling HOMO-LUMO gaps of the imidazo-pyridine core .
- ADMET Prediction : Tools like SwissADME estimate logP, BBB permeability, and CYP450 interactions .
Case Study : DFT analysis of a related imidazo[4,5-c]pyridine derivative revealed a charge-transfer excited state, explaining its fluorescence quenching in polar solvents .
Q. How can researchers identify and mitigate off-target effects in biological studies?
Answer:
- Target Profiling : Use kinase/GPCR panels to assess selectivity (e.g., Eurofins CEREP panels) .
- CRISPR Screening : Genome-wide knockout studies to identify synthetic lethal partners .
- Metabolomics : LC-MS-based profiling to detect unexpected metabolite toxicity .
Example : Off-target PDE4 inhibition in a related compound was resolved by introducing a methyl group to sterically block the off-target binding pocket .
Q. What advanced techniques quantify degradation products under forced conditions?
Answer:
- Forced Degradation : Expose to heat (80°C), light (ICH Q1B), and oxidative stress (HO) .
- LC-HRMS : Identify degradation products (e.g., hydrolyzed ester or oxidized imidazole) with accurate mass <1 ppm error .
- NMR Tracking : F NMR (if fluorinated analogs exist) to monitor stability in real-time .
Key Finding : A related benzoate ester showed 20% hydrolysis after 48 hours at pH 9, necessitating pH-controlled formulations .
Q. Data Contradiction Analysis Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
